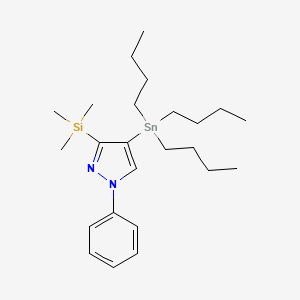
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of phenyl, tributylstannyl, and trimethylsilyl groups attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Tributylstannyl Group: The tributylstannyl group is incorporated via a stannylation reaction, typically using tributyltin chloride and a catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride and a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents include halides and bases.
Coupling Reactions: The tributylstannyl group makes the compound suitable for Stille coupling reactions, which are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenyl, tributylstannyl, and trimethylsilyl groups contribute to the compound’s ability to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, resulting in different chemical properties and reactivity.
1-Phenyl-4-(tributylstannyl)-1H-pyrazole: Lacks the trimethylsilyl group, affecting its stability and reactivity.
1-Phenyl-4-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, leading to different applications and reactivity.
The presence of both tributylstannyl and trimethylsilyl groups in this compound makes it unique and valuable for specific research applications.
Properties
CAS No. |
920984-30-1 |
|---|---|
Molecular Formula |
C24H42N2SiSn |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-4-tributylstannylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H15N2Si.3C4H9.Sn/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11;3*1-3-4-2;/h4-8,10H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
QWFZSMLEANWOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


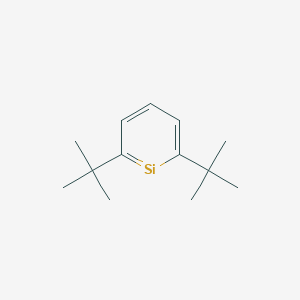
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
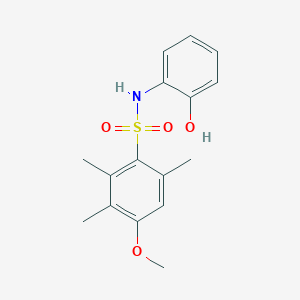
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
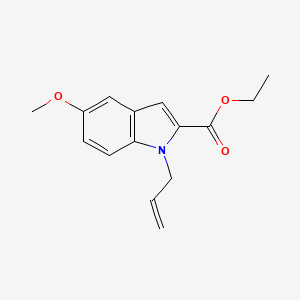
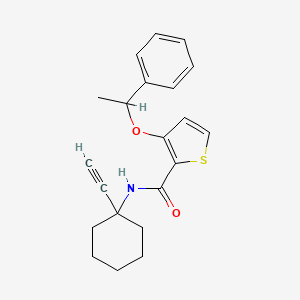
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
